molecular formula C31H44N2OP2 B3067516 (2R,4R)-Mccpm CAS No. 122709-72-2

(2R,4R)-Mccpm

Cat. No.: B3067516
CAS No.: 122709-72-2
M. Wt: 522.6 g/mol
InChI Key: BREAVWOTKQHAAN-FYBSXPHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-Mccpm, also known as (2R,4R)-4-methylpiperidine-2-ethyl formate, is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methylpiperidine-2-ethyl formate involves several steps:

    Hydrolysis Reaction: Starting with 4-methyl-2-cyanopiperidine, it undergoes hydrolysis using hydrochloric acid to produce 4-methyl-2-piperidinecarboxylic acid hydrochloride.

    Esterification: The hydrochloride is then esterified with ethyl alcohol to form 4-methyl-2-ethyl nipecotate hydrochloride.

    Separation of Isomers: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride. The desired anti-form is collected from the mother liquor.

    Resolution: The anti-form is resolved using L-tartaric acid to obtain the target product, (2R,4R)-4-methylpiperidine-2-ethyl formate.

Industrial Production Methods

Industrial production of (2R,4R)-4-methylpiperidine-2-ethyl formate typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-methylpiperidine-2-ethyl formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4R)-4-methylpiperidine-2-ethyl formate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-methylpiperidine-2-ethyl formate: This isomer has different stereochemistry and may exhibit different properties and activities.

    (2S,4R)-4-methylpiperidine-2-ethyl formate: Another stereoisomer with distinct characteristics.

    (2S,4S)-4-methylpiperidine-2-ethyl formate: This compound also differs in its stereochemistry and properties

Uniqueness

(2R,4R)-4-methylpiperidine-2-ethyl formate is unique due to its specific stereochemistry, which influences its reactivity, binding affinity, and overall properties. This makes it valuable in various applications where stereochemistry is crucial.

Properties

IUPAC Name

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAVWOTKQHAAN-FYBSXPHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-Mccpm
Reactant of Route 2
Reactant of Route 2
(2R,4R)-Mccpm
Reactant of Route 3
Reactant of Route 3
(2R,4R)-Mccpm
Reactant of Route 4
(2R,4R)-Mccpm
Reactant of Route 5
Reactant of Route 5
(2R,4R)-Mccpm
Reactant of Route 6
(2R,4R)-Mccpm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.